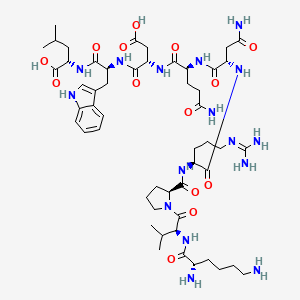

Nucleoprotein (118-126)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

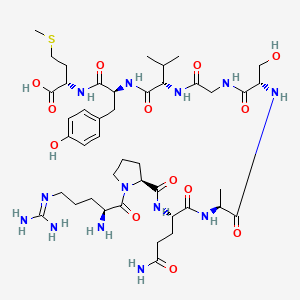

Nucléo-protéine (118-126), également connue sous le nom de NP(118-126), est un fragment peptidique dérivé de la nucléo-protéine de certains virus. Il est composé de neuf acides aminés avec la séquence Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met. Ce composé a une masse molaire de 1008,15 g/mol et une formule moléculaire de C43H69N13O13S .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de NP(118-126) implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide. Les acides aminés suivants sont ajoutés séquentiellement par une série d'étapes de couplage et de déprotection. Le peptide final est ensuite clivé de la résine et purifié .

Méthodes de production industrielle

La production industrielle de NP(118-126) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Les synthétiseurs de peptides automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. L'utilisation de la chromatographie liquide haute performance (HPLC) garantit la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

NP(118-126) peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine dans le peptide peut être oxydé en méthionine sulfoxyde ou en méthionine sulfone.

Réduction : Les ponts disulfure, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés pour créer des analogues du peptide.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés dans des conditions douces.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Principaux produits formés

Oxydation : Dérivés de méthionine sulfoxyde ou de méthionine sulfone.

Réduction : Peptides avec des groupes thiol libres.

Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

NP(118-126) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification peptidiques.

Biologie : Employé dans des études sur les nucléo-protéines virales et leurs interactions avec d'autres protéines virales ou hôtes.

Médecine : Enquêté sur son rôle potentiel dans le développement de vaccins et comme marqueur diagnostique de certaines infections virales.

Industrie : Utilisé dans la production de thérapeutiques à base de peptides et d'outils de diagnostic .

Mécanisme d'action

Le mécanisme d'action de NP(118-126) implique son interaction avec des cibles moléculaires spécifiques, telles que les molécules du complexe majeur d'histocompatibilité (CMH). Le peptide se lie aux molécules du CMH de classe I, se présentant à la surface des cellules infectées. Cette présentation est reconnue par les lymphocytes T cytotoxiques, qui ciblent et détruisent ensuite les cellules infectées. Ce mécanisme est crucial pour la réponse immunitaire contre les infections virales .

Applications De Recherche Scientifique

NP(118-126) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Employed in studies of viral nucleoproteins and their interactions with other viral or host proteins.

Medicine: Investigated for its potential role in vaccine development and as a diagnostic marker for certain viral infections.

Industry: Utilized in the production of peptide-based therapeutics and diagnostic tools .

Mécanisme D'action

The mechanism of action of NP(118-126) involves its interaction with specific molecular targets, such as major histocompatibility complex (MHC) molecules. The peptide binds to MHC class I molecules, presenting itself on the surface of infected cells. This presentation is recognized by cytotoxic T lymphocytes, which then target and destroy the infected cells. This mechanism is crucial for the immune response against viral infections .

Comparaison Avec Des Composés Similaires

Composés similaires

Nucléo-protéine (396-404) : Un autre fragment peptidique dérivé de nucléo-protéines virales.

Nucléo-protéine (366-374) : Un fragment différent avec une séquence et des propriétés d'acides aminés distinctes

Unicité

NP(118-126) est unique en raison de sa séquence spécifique et de son rôle dans la reconnaissance immunitaire. Contrairement à d'autres fragments de nucléo-protéines, NP(118-126) a été largement étudié pour ses propriétés immunogènes et son utilisation potentielle dans le développement de vaccins .

Propriétés

Formule moléculaire |

C43H69N13O13S |

|---|---|

Poids moléculaire |

1008.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C43H69N13O13S/c1-22(2)34(40(66)53-29(19-24-9-11-25(58)12-10-24)38(64)52-28(42(68)69)15-18-70-4)55-33(60)20-49-36(62)30(21-57)54-35(61)23(3)50-37(63)27(13-14-32(45)59)51-39(65)31-8-6-17-56(31)41(67)26(44)7-5-16-48-43(46)47/h9-12,22-23,26-31,34,57-58H,5-8,13-21,44H2,1-4H3,(H2,45,59)(H,49,62)(H,50,63)(H,51,65)(H,52,64)(H,53,66)(H,54,61)(H,55,60)(H,68,69)(H4,46,47,48)/t23-,26-,27-,28-,29-,30-,31-,34-/m0/s1 |

Clé InChI |

JTKGELSXBXWEKZ-NNYISDFCSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N |

SMILES canonique |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(4R,5R)-2-[[[2,6-di(propan-2-yl)phenyl]carbamoylamino]methyl]-4,5-dimethyl-1,3-dioxolan-2-yl]phenyl] dihydrogen phosphate](/img/structure/B10799444.png)

![(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide;hydrochloride](/img/structure/B10799446.png)

![N-[1-(3-cyclohexyl-3-hydroxypropyl)piperidin-4-yl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide;hydrochloride](/img/structure/B10799452.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B10799461.png)

![13-Methyl-4-pyridin-3-yl-3,5-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene](/img/structure/B10799463.png)

![(2R)-N'-[5-[(E)-2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B10799511.png)

![N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B10799522.png)